1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)-7-oxabicyclo[221]heptan-2-yl]ethan-1-ol is a bicyclic compound featuring an oxabicycloheptane core This compound is notable for its unique structure, which includes an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the palladium-catalyzed reaction, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane core but lacks the aminomethyl and hydroxyl groups.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic structure, offering different chemical properties and reactivity.
Bicyclo[2.1.1]hexane: A smaller bicyclic compound with distinct structural and chemical characteristics.
Uniqueness: 1-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-ol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]ethanol |
InChI |
InChI=1S/C9H17NO2/c1-6(11)9(5-10)4-7-2-3-8(9)12-7/h6-8,11H,2-5,10H2,1H3 |
InChI Key |
MBRZTIIHWLLZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC2CCC1O2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.